molecular formula C10H15N3O5 B13389347 4-Amino-5-methyl-1-pentofuranosyl-2(1h)-pyrimidinone CAS No. 337533-58-1

4-Amino-5-methyl-1-pentofuranosyl-2(1h)-pyrimidinone

Cat. No.: B13389347
CAS No.: 337533-58-1
M. Wt: 257.24 g/mol
InChI Key: ZAYHVCMSTBRABG-UHFFFAOYSA-N
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Description

5-Methylcytidine is a modified nucleoside derived from 5-methylcytosine. It is found in ribonucleic acids of animal, plant, and bacterial origin . This compound plays a crucial role in various biological processes, including gene expression regulation and RNA stability. It is a significant component in the study of epigenetics and RNA modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methylcytidine typically involves the methylation of cytidine. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation at the 5-position of the cytosine ring.

Industrial Production Methods

Industrial production of 5-methylcytidine involves large-scale methylation processes using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Methylcytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

5-Methylcytidine exerts its effects primarily through its incorporation into RNA molecules. It stabilizes RNA structures by promoting base stacking and increasing the thermal stability of hydrogen bonding with guanine . This modification can influence RNA splicing, translation, and stability, thereby regulating gene expression at the post-transcriptional level.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxymethylcytidine
  • 5-Formylcytidine
  • 5-Carboxycytidine
  • Cytidine

Comparison

5-Methylcytidine is unique due to its specific methylation at the 5-position of the cytosine ring, which significantly impacts its chemical properties and biological functions. Unlike cytidine, which is unmodified, 5-methylcytidine enhances RNA stability and influences gene expression. Compared to its oxidized derivatives (5-hydroxymethylcytidine, 5-formylcytidine, and 5-carboxycytidine), 5-methylcytidine is more stable and less reactive, making it a crucial component in the study of RNA modifications and epigenetics .

Properties

IUPAC Name

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYHVCMSTBRABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862841
Record name 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6829-31-8, 2140-61-6, 337533-58-1
Record name NSC529544
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529544
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2140-61-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363933
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC96372
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96372
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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